2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyhexyl side chain, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde typically involves the reaction of 1,6-hexanediol with cyclopentanone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and involves heating the mixture to around 105-110°C . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products
Oxidation: 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carboxylic acid.
Reduction: 2-(6-Hydroxyhexyl)-3-hydroxycyclopentane-1-carbaldehyde.
Substitution: 2-(6-Chlorohexyl)-3-oxocyclopentane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl side chain may also interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(5-hydroxyhexyl)-3-methylenesuccinic acid
- Dimethyl 2-(6-hydroxyhexyl)-3-methylenesuccinic acid
Uniqueness
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, hydroxyhexyl side chain, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
53082-25-0 |
---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
2-(6-hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O3/c13-8-4-2-1-3-5-11-10(9-14)6-7-12(11)15/h9-11,13H,1-8H2 |
InChI-Schlüssel |
MGJRNTIBCUGONS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1C=O)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.